molecular formula C9H14Cl2F3N3 B2742671 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine CAS No. 1402664-55-4

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine

Cat. No.: B2742671
CAS No.: 1402664-55-4
M. Wt: 292.13
InChI Key: FKUAYXRMFCAZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide for trifluoromethylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCKFRDIOLETDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.